SKF 86002 dihydrochloride

p38 MAPK inhibition Isothermal Titration Calorimetry Binding thermodynamics

Researchers requiring sustained p38 MAPK target engagement in chronic oral-dosing models face limited options with later-generation inhibitors that lack dual eicosanoid activity. SKF 86002 dihydrochloride simultaneously inhibits p38α/β MAPK (Kd = 180 nM), 5-LO, and COX pathways in a single molecule, with an active sulfone metabolite (t½ ≈ 13 hr) that accumulates upon repeated dosing. • Dual 5-LO/COX/p38 inhibition absent in SB 203580 & BIRB 796 • Fluorescent ATP-site binding enables crystallographic screening • Validated in arthritis (10-90 mg/kg p.o.), endotoxic shock & α-synuclein PD models Supplied as ≥98% pure crystalline solid with batch-specific CoA. For preclinical research only.

Molecular Formula C16H14Cl2FN3S
Molecular Weight 370.3 g/mol
Cat. No. B1663690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 86002 dihydrochloride
Synonyms6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
Molecular FormulaC16H14Cl2FN3S
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl
InChIInChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H
InChIKeyGQQCNUNCYVXBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKF 86002 Dihydrochloride: p38 MAPK Inhibitor with Dual Eicosanoid Activity


SKF 86002 dihydrochloride is an orally active, ATP-competitive p38α/β MAP kinase inhibitor belonging to the bicyclic imidazole class of cytokine-suppressive anti-inflammatory drugs (CSAIDs) [1]. It inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production (IC50 = 1 μM) and suppresses both 5-lipoxygenase (5-LO) and cyclooxygenase (COX)-mediated arachidonic acid metabolism, demonstrating a unique dual anti-inflammatory mechanism [2]. The compound binds the ATP-binding site of p38α with a Kd of 180 nM at 2°C [3] and exhibits anti-arthritic, analgesic, and neuroprotective activities in multiple in vivo models [4]. SKF 86002 dihydrochloride (CAS 116339-68-5) is supplied as a ≥98% pure crystalline solid for preclinical research applications.

Pathway fit
p38α/β MAPK inhibition studies with dual eicosanoid modulation
Model fit
Oral bioavailability may support repeated-dosing protocols in rodent inflammation and neurodegeneration models
Structural biology fit
Environment-sensitive fluorescence for kinase crystallography and ATP-competitive screening

SKF 86002 Dihydrochloride: Differentiation from Other p38 Inhibitors


p38 MAPK inhibitors are not functionally interchangeable. SKF 86002 dihydrochloride distinguishes itself from later-generation inhibitors like SB 203580 and BIRB 796 through three non-substitutable properties: (1) its dual inhibition of both 5-LO and COX pathways alongside p38 MAPK [1], which is absent in SB 203580 and modern selective p38 inhibitors; (2) an extended half-life (~13 hr) active sulfone metabolite that accumulates upon repeated dosing and sustains pharmacological activity [2]; and (3) a unique environment-sensitive fluorescence upon ATP-site binding that enables its use as a crystallographic marker and competitive screening tool—a property not shared by structural analogs [3]. Procurement decisions must account for these functional differences, as substituting a p38 inhibitor lacking dual eicosanoid activity or the sulfone metabolite will yield different in vivo pharmacodynamics and experimental outcomes.

Dual eicosanoid activity
Selective p38 inhibitors (e.g., SB 203580) lack 5‑LO/COX inhibition; dual‑pathway inflammatory endpoints may not be recapitulated.
Active metabolite persistence
p38 inhibitors without a long‑lived sulfone metabolite may require more frequent dosing; sustained target engagement may differ.
Fluorescence utility
Structural analogs without environment‑sensitive fluorescence cannot support crystallographic co‑crystal identification or competitive displacement screening.

SKF 86002: Head-to-Head Differentiation Evidence


Conformational Differences in p38α Binding vs. SB 203580

In a direct head-to-head comparison using isothermal titration calorimetry (ITC), SKF 86002 and SB 203580 exhibited identical binding constants (Kb ≈ 10^7 M^-1) to p38α MAP kinase isoforms 1 and 2 at 25°C, indicating comparable intrinsic affinity [1]. However, differential scanning calorimetry (DSC) revealed distinct conformational consequences: SB 203580 complexes produced two unfolding transitions (indicative of decoupled N- and C-terminal domain unfolding), whereas SKF 86002 complexes exhibited only a single unfolding transition [1]. This indicates that despite equivalent binding affinity, SKF 86002 induces a different conformational state in p38α, which may translate to divergent downstream signaling effects.

Binding conformation
Head‑to‑head
Kb ≈ 107 M−1 (both);
DSC: SB 203580 – two unfolding transitions, SKF 86002 – single transition
Distinct conformational stabilization may alter downstream signaling readouts
Binding affinity alone does not predict functional outcome
p38 MAPK inhibition Isothermal Titration Calorimetry Binding thermodynamics

Dual 5-LO/COX Inhibition vs. Selective p38 Inhibitors

Unlike selective p38 MAPK inhibitors such as SB 203580 or VX-702, SKF 86002 demonstrates direct inhibition of arachidonic acid-metabolizing enzymes. It inhibits 5-lipoxygenase product generation (diHETE and 5-HETE) in RBL-1 cell supernatant with an IC50 of 10 μM, and cellular LTB4 production in human neutrophils with an IC50 of 20 μM [1]. Simultaneously, it inhibits prostaglandin H2 (PGH2) synthase activity (IC50 = 120 μM) and prostanoid production in human monocytes (IC50 = 1 μM) [1]. In vivo, SKF 86002 suppressed inflammation in arachidonic acid-induced edema models, whereas selective COX inhibitors naproxen and indomethacin were ineffective [1].

Dual eicosanoid inhibition
Reported
5‑LO: IC50 10 μM (diHETE/5‑HETE)
LTB4: IC50 20 μM
PGH2 synthase: IC50 120 μM
Monocyte prostanoids: IC50 1 μM
Supports dual‑pathway inhibition in arachidonic acid‑driven inflammation models
Selective COX inhibitors inactive in arachidonic acid edema
Eicosanoid metabolism Dual inhibition Arachidonic acid cascade

Sulfone Metabolite: Extended Half-Life and Sex-Dependent PK

SKF 86002 is metabolized in rats to an active sulfone metabolite with an extended elimination half-life of approximately 13 hours—substantially longer than the parent compound [1]. This sulfone metabolite accumulates upon repeated dosing and is hypothesized to account for the majority of chronic pharmacological and toxicological activity [1]. Additionally, striking sex differences were observed: female rats exhibited substantially greater systemic exposure (AUC) to both SKF 86002 and its sulfoxide metabolite compared to males across all oral doses (10-80 mg/kg) [1]. These PK features are not described for SB 203580, which is primarily characterized by rapid clearance and limited oral bioavailability.

Sulfone metabolite PK
Cross‑study
t1/2 ≈ 13 hr (active sulfone)
Sex‑dependent AUC (female > male)
Extended target engagement may reduce dosing frequency in chronic models
SB 203580 lacks active metabolite; PK profile may vary by sex
Pharmacokinetics Metabolite accumulation In vivo dosing

Environment-Sensitive Fluorescence for Crystallography and Screening

SKF 86002 lacks intrinsic fluorescence in solution but becomes strongly fluorescent upon binding to the ATP-binding site of p38α and a broad range of other kinases [1]. This environment-sensitive fluorescence property has been exploited as a crystallographic marker for kinase crystal identification, a crystal stabilizer, and a competitive displacement probe for ATP-competitive inhibitor screening [1]. KINOMEscan profiling confirmed that SKF 86002 binds a wide variety of kinases, making it a universal tool for structural biology and screening applications [1]. In contrast, SB 203580 does not exhibit this fluorescence activation property and is limited in its utility for crystallographic co-crystal identification.

Fluorescence activation
Class‑level
Strong fluorescence upon ATP‑site binding in p38α and multiple kinases
Enables crystallographic marker and competitive displacement screening
Not reported for SB 203580 or structural analogs
X-ray crystallography Fluorescent ligand Kinase inhibitor screening

In Vivo Efficacy in Arthritis and Endotoxic Shock Models

In rat models of adjuvant- and collagen-induced arthritis, oral administration of SKF 86002 at 10, 30, and 90 mg/kg produced dose-dependent reductions in hindleg swelling volume . In a mouse model of LPS- and galactosamine-induced endotoxic shock, a single oral dose of 100 mg/kg SKF 86002 reduced serum TNF-α levels and significantly increased survival . These efficacy endpoints were achieved with oral dosing, highlighting the compound's bioavailability and translational relevance. While SB 203580 has demonstrated anti-inflammatory activity, it is not orally bioavailable and requires intraperitoneal administration, limiting its utility in long-term in vivo studies.

In vivo arthritis & shock
Cross‑study
Adjuvant/collagen arthritis: dose‑dependent hindleg volume reduction
Endotoxic shock: increased survival (100 mg/kg p.o.)
Model‑response endpoint context with oral dosing feasibility
SB 203580 requires i.p. administration; oral route enables chronic studies
Adjuvant-induced arthritis Collagen-induced arthritis Endotoxic shock

α-Synuclein Transgenic Mice: p38α Inhibition and Synaptic Restoration

In transgenic mice overexpressing human α-synuclein (a model of dementia with Lewy bodies/Parkinson's disease), treatment with SKF 86002 inhibited α-synuclein accumulation, restored synaptic p38γ MAPK distribution, and corrected behavioral deficits [1]. The compound reduced neuroinflammation and ameliorated synaptic and neurodegenerative pathology. In iPSC-derived neurons from patients with familial PD (A53T mutation), SKF 86002 promoted p38γ redistribution to synapses [1]. Critically, SKF 86002 treatment of neurons alone did not affect α-synuclein neurotoxicity; protection required microglial pretreatment, establishing that the compound acts via microglia-mediated mechanisms [1]. This disease-specific efficacy profile has not been reported for SB 203580 in these models.

α‑Synuclein model
Reported
Reduced α‑synuclein accumulation, restored synaptic p38γ, corrected behavioral deficits
Supports microglia‑mediated p38α pathway study in neurodegeneration models
Protection required microglial pretreatment; not a direct neuronal effect
Neurodegeneration Dementia with Lewy bodies Parkinson's disease

SKF 86002: Validated Research Applications


Orally Bioavailable p38 Inhibition with Sustained Pharmacodynamics

SKF 86002 dihydrochloride is the preferred tool compound for chronic in vivo inflammation and neurodegeneration models where oral dosing is required and sustained target engagement is beneficial. Its oral bioavailability enables repeated dosing in rats and mice without the stress of daily injections , while the active sulfone metabolite (t1/2 ≈ 13 hr) provides extended pharmacodynamic coverage [1]. Validated models include adjuvant- and collagen-induced arthritis (effective at 10-90 mg/kg p.o.) , endotoxic shock (100 mg/kg p.o. improves survival) , and α-synuclein transgenic mouse models of DLB/PD [2].

Dual Cytokine and Eicosanoid Pathway Inhibition

For studies examining the interplay between cytokine and arachidonic acid pathways, SKF 86002 provides simultaneous inhibition of p38 MAPK (cytokine suppression), 5-LO (leukotriene inhibition), and COX (prostanoid inhibition) in a single molecule [3]. This makes it uniquely suited for models where selective inhibitors of any single pathway are ineffective, such as arachidonic acid-induced edema and carrageenan-induced cell infiltration [3]. It is also validated in endotoxin-induced cardiopulmonary dysfunction in pigs, where it attenuates hypotension, hypoxemia, and pulmonary hypertension via combined cytokine and eicosanoid blockade [4].

Fluorescent Crystallography and ATP-Competitive Screening

SKF 86002 dihydrochloride serves as a fluorescent crystallographic marker and competitive displacement probe for structural biology and drug discovery applications. Upon binding to the ATP site of p38α and a wide range of other kinases, the compound becomes strongly fluorescent, enabling its use as a crystal identification tool, crystal stabilizer, and screening reagent for novel ATP-competitive inhibitors [5]. Researchers can use SKF 86002 to identify ligand co-crystals and monitor competitive displacement by test compounds in fluorescence-based assays [5].

p38α-Driven Neuroinflammation and Synaptic Pathology

SKF 86002 is validated in transgenic α-synuclein mouse models of dementia with Lewy bodies (DLB) and Parkinson's disease (PD), where it reduces neuroinflammation, restores synaptic p38γ MAPK localization, and corrects behavioral deficits [2]. It has also been shown to promote p38γ redistribution in iPSC-derived neurons from PD patients carrying the A53T mutation [2]. The compound acts via microglial p38α inhibition rather than direct neuronal effects [2], making it a critical tool for dissecting microglia-neuron interactions in neurodegenerative pathology.

Application
Selection Property
Validation Focus
Chronic in vivo inflammation & neurodegeneration models
Oral bioavailability & extended target engagement
Sustained pathway modulation in arthritis, endotoxic shock, and α‑synuclein models
Cytokine‑eicosanoid interaction studies
Dual p38/5‑LO/COX inhibition
Combined pathway suppression in arachidonic acid edema and endotoxin cardiopulmonary models
Kinase structural biology & screening
Environment‑sensitive fluorescence upon ATP‑site binding
Crystallographic co‑crystal identification & fluorescence displacement screening
Microglia‑neuron interaction in synucleinopathy
Microglial p38α inhibition with p38γ synaptic restoration
Neuroinflammation endpoint monitoring in iPSC‑neurons and transgenic mice

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